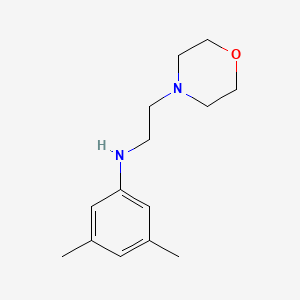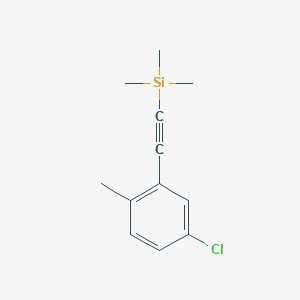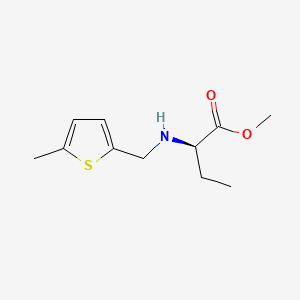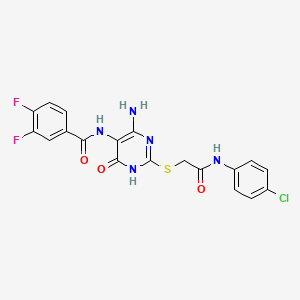
3,5-Dimethyl-N-(2-morpholinoethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-N-(2-morpholinoethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring, and a morpholinoethyl group attached to the nitrogen atom of the aniline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylaniline with 2-chloroethylmorpholine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethylaniline in a suitable solvent such as ethanol.
- Add 2-chloroethylmorpholine and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
科学研究应用
Chemistry: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3,5-Dimethylaniline: A simpler derivative with only two methyl groups on the benzene ring.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions of the benzene ring.
Uniqueness: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-12-9-13(2)11-14(10-12)15-3-4-16-5-7-17-8-6-16/h9-11,15H,3-8H2,1-2H3 |
InChI 键 |
ZRZPAACDWAMCPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NCCN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![N-[4-(Aminosulfonyl)phenyl]-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14123534.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)

![[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol](/img/structure/B14123554.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B14123555.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)

![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)

